molecular formula C11H6F4 B1314065 1-Fluoro-4-(trifluoromethyl)naphthalene CAS No. 59080-13-6

1-Fluoro-4-(trifluoromethyl)naphthalene

Cat. No.: B1314065
CAS No.: 59080-13-6
M. Wt: 214.16 g/mol
InChI Key: BCGWWFQBBDMGGD-UHFFFAOYSA-N
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Description

Significance of Organofluorine Compounds in Advanced Chemical Research

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has expanded rapidly over the past several decades. nih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting exceptional stability to the molecules that contain it. nih.govresearchgate.net This stability, along with the unique electronic effects of fluorine, has made organofluorine compounds indispensable in various fields, including pharmaceuticals, agrochemicals, and materials science. researchgate.netwikipedia.orgelsevierpure.com The introduction of fluorine can influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a powerful tool in drug design. researchgate.net

Emerging Importance in Molecular Electronics and Materials Science

In the realm of molecular electronics and materials science, organofluorine compounds are gaining prominence for their unique electronic properties. researchgate.net The high electronegativity of fluorine can significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. researchgate.netsemanticscholar.org This property is particularly valuable in the design of n-type semiconductors, which are essential components of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. mdpi.comresearchgate.net Fluorinated polycyclic aromatic hydrocarbons (F-PAHs) have shown potential as n-type semiconductors for use in electronic and optical devices. mdpi.comresearchgate.net Furthermore, the incorporation of fluorine can enhance the solubility and stability of materials without significantly altering their planar structure, which is crucial for efficient charge transport. semanticscholar.org

Overview of Naphthalene (B1677914) as a Core Aromatic System for Functionalization

Naphthalene, a simple polycyclic aromatic hydrocarbon with the formula C₁₀H₈, serves as a versatile and fundamental building block in organic synthesis. researchgate.netnih.gov Its aromatic system can be readily functionalized through various chemical reactions, allowing for the introduction of a wide array of substituents. researchgate.netrsc.orgresearchgate.net This adaptability has led to the presence of the naphthalene core in numerous natural products, synthetic drugs, dyes, and dispersants. nih.govlifechemicals.com The ability to precisely control the substitution pattern on the naphthalene ring is critical for tuning the properties of the resulting molecules for specific applications. lifechemicals.com

Contextualization of 1-Fluoro-4-(trifluoromethyl)naphthalene within Fluorinated Polycyclic Aromatic Hydrocarbons

This compound belongs to the broader class of compounds known as fluorinated polycyclic aromatic hydrocarbons (F-PAHs). semanticscholar.orgmdpi.comresearchgate.net The synthesis and study of F-PAHs are driven by the desire to fine-tune the electronic properties of PAHs for applications in materials science. semanticscholar.org The introduction of both a fluorine atom and a trifluoromethyl group onto the naphthalene core in this compound is a strategic design choice. The fluorine atom and the trifluoromethyl group are both strongly electron-withdrawing, which is expected to significantly lower the HOMO and LUMO energy levels of the naphthalene system. researchgate.netsemanticscholar.org This modification can make the resulting compound a better electron acceptor, a key characteristic for n-type semiconductor materials. mdpi.comresearchgate.net Research into F-PAHs has shown that fluorination can decrease the HOMO-LUMO energy gap, a critical parameter in determining the electronic and optical properties of a material. researchgate.netsemanticscholar.org

Chemical and Physical Properties of this compound

PropertyValue
CAS Number59080-13-6
Molecular FormulaC₁₁H₆F₄
Molecular Weight214.16 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-4-(trifluoromethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F4/c12-10-6-5-9(11(13,14)15)7-3-1-2-4-8(7)10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGWWFQBBDMGGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90499707
Record name 1-Fluoro-4-(trifluoromethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59080-13-6
Record name 1-Fluoro-4-(trifluoromethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity Profiles and Mechanistic Investigations of 1 Fluoro 4 Trifluoromethyl Naphthalene and Its Analogues

Carbon-Hydrogen Bond Functionalization Reactions

The direct functionalization of C-H bonds is a powerful tool in synthetic chemistry, offering a more atom-economical approach to the construction of complex molecules. The reactivity of the C-H bonds in 1-fluoro-4-(trifluoromethyl)naphthalene is significantly influenced by the electronic effects of its substituents.

While direct experimental data on the oxidative C-H bond functionalization of this compound with silver(II) salts is not extensively documented in the literature, the reactivity of such systems can be inferred from studies on other electron-deficient aromatic compounds. Silver(II) species, such as silver(II) picolinate or persulfate-activated silver(I) salts, are potent one-electron oxidants capable of engaging in C-H activation pathways.

The proposed mechanism for such a transformation would likely involve the initial single-electron transfer (SET) from the electron-rich naphthalene (B1677914) π-system to the highly electrophilic silver(II) center, generating a radical cation. Subsequent deprotonation of a C-H bond would yield an aryl radical. This radical could then be trapped by a variety of nucleophiles or engage in dimerization, leading to C-C bond formation.

Given the electron-deficient nature of the target molecule, the conditions required for this transformation would likely be harsh. The regioselectivity of the C-H functionalization would be dictated by a combination of steric and electronic factors, with the positions ortho and peri to the existing substituents being potential sites of reaction.

Table 1: Postulated Oxidative C-H Functionalization of a Naphthalene Analogue with Silver(II) Salts This table is illustrative and based on the expected reactivity of analogous electron-deficient aromatic systems, as direct data for this compound is not available.

Entry Substrate Analogue Oxidant Solvent Temperature (°C) Product(s) Postulated Yield (%)
1 1-(Trifluoromethyl)naphthalene Ag(II) Picolinate Acetonitrile 80 Dimerized Products Low to Moderate

Carbon-Carbon Coupling Reactions

Carbon-carbon bond formation is a cornerstone of organic synthesis. The presence of both fluoro and trifluoromethyl substituents on the naphthalene ring of this compound influences its participation in C-C coupling reactions.

Oxidative C-C coupling reactions provide a direct method for the formation of biaryl compounds. In the context of fluoro- and trifluoromethyl-substituted aromatics, these reactions often require strong oxidizing agents to overcome the deactivating effect of the electron-withdrawing groups. While specific studies on this compound are scarce, research on related polyfluoroarenes demonstrates that such couplings are feasible. These reactions likely proceed through radical or radical cation intermediates, similar to the C-H functionalization pathway described above.

More commonly, C-C bond formation involving electron-withdrawing naphthalene derivatives is achieved through transition metal-catalyzed cross-coupling reactions. While not strictly an "oxidative" coupling in the same vein as the above, these reactions are highly relevant. For a molecule like this compound, the fluorine atom could potentially serve as a leaving group in certain cross-coupling reactions, although C-F bond activation is typically challenging. More likely, the introduction of a more reactive handle, such as a bromine or iodine atom, would be necessary to facilitate standard cross-coupling protocols like Suzuki, Stille, or Heck reactions. The electron-withdrawing nature of the trifluoromethyl group would generally enhance the reactivity of an appended organometallic partner in transmetalation steps.

Table 2: Representative Cross-Coupling of an Analogue of this compound This table presents a hypothetical, yet plausible, cross-coupling reaction based on established methodologies for electron-deficient aromatic halides.

Entry Naphthalene Substrate Coupling Partner Catalyst Ligand Base Solvent Product

Carbon-Fluorine Bond Activation and Transformations

The carbon-fluorine bond is the strongest single bond to carbon, and its selective activation and transformation present a significant challenge in organic chemistry.

Studies on trifluoromethyl-substituted arenes have shown that strong Brønsted superacids can induce the protolytic cleavage of C-F bonds. rsc.orgrsc.orgnih.gov This process is believed to proceed via protonation of a fluorine atom, followed by the loss of hydrogen fluoride (B91410) to generate a carbocationic intermediate. rsc.orgnih.gov In the case of a trifluoromethyl group, this can lead to the formation of a difluorocarbocation, which can then undergo further reactions, such as trapping by a nucleophile or rearrangement. rsc.org

For this compound, treatment with a superacid like triflic acid could potentially lead to the activation of the C-F bonds of the trifluoromethyl group. The initial protonation of a fluorine atom would be followed by the elimination of HF to generate a benzylic-type difluorocarbocation. This reactive intermediate could then be trapped by a suitable nucleophile present in the reaction medium. The aromatic C-F bond is generally more resistant to such protolytic cleavage under these conditions.

Table 3: Plausible Products from Brønsted Acid-Induced Activation of Trifluoromethylarenes Based on the findings for general trifluoromethyl-substituted arenes. rsc.orgnih.gov

Entry Trifluoromethylarene Brønsted Acid Nucleophile Temperature (°C) Major Product Type
1 α,α,α-Trifluorotoluene Triflic Acid Benzene (B151609) 25 Diphenyl ketone

The reactivity of this compound in these transformations is a subject that warrants further experimental investigation to fully elucidate the interplay of its unique electronic and structural features.

Conversion of Trifluoromethyl Groups

The trifluoromethyl group is a potent electron-withdrawing substituent that significantly influences the reactivity of the naphthalene core. cdnsciencepub.comresearchgate.net Its strong electronegativity facilitates certain intramolecular reactions by increasing the electron deficiency of adjacent carbons. cdnsciencepub.com For instance, in the synthesis of 1-trifluoromethyl-2-naphthalenols, the presence of the trifluoromethyl group promoted a preferential cyclization reaction, highlighting its directing influence on the construction of the naphthalene nucleus. cdnsciencepub.com While the trifluoromethyl group imparts unique chemical and biological properties, its conversion into other functional groups on the naphthalene scaffold can be challenging and is an area of ongoing investigation. nih.gov

Organometallic Reactions and Metalation Chemistry

Site Selectivities in the Metalation of Trifluoromethylnaphthalenes

The metalation of trifluoromethylnaphthalenes, a key reaction for introducing further functionalization, exhibits notable site selectivity that is dependent on the isomer and the reaction conditions. For 1-(trifluoromethyl)naphthalene, metalation occurs exclusively at the 2-position. epfl.chthieme-connect.com This regioselectivity is the expected outcome based on the directing effects of the trifluoromethyl group. epfl.chthieme-connect.com

The metalation of 2-(trifluoromethyl)naphthalene, however, is more complex and highly dependent on the base and solvent system employed. epfl.chresearchgate.net Reaction with tert-butyllithium in the presence of potassium tert-butoxide results in deprotonation solely at the 1-position. epfl.chthieme-connect.com In contrast, using sec-butyllithium with N,N,N',N'-tetramethylethylenediamine (TMEDA) leads to a mixture of products, with metalation occurring at both the 3- and 4-positions. epfl.chthieme-connect.comscilit.com

Table 1: Site Selectivity in the Metalation of Trifluoromethylnaphthalenes

Substrate Base/Additive Metalation Position(s)
1-(Trifluoromethyl)naphthalene Lithium 2,2,6,6-tetramethylpiperidide (LITMP) 2- (exclusive)
2-(Trifluoromethyl)naphthalene t-BuLi / KOt-Bu 1- (exclusive)
2-(Trifluoromethyl)naphthalene s-BuLi / TMEDA 3- and 4-

Impact of Electronegative Substituents on Kinetic Acidity

Electronegative substituents play a crucial role in determining the kinetic acidity of protons on an aromatic ring, thereby directing the site of metalation. epfl.chthieme-connect.com The trifluoromethyl group, being strongly electron-withdrawing, enhances the acidity of adjacent protons through a negative inductive effect (-I effect). thieme-connect.comnih.gov This effect involves the polarization of the sigma (σ) bonds of the carbon framework, which acidifies the local environment. thieme-connect.com This lowering of the pKa value of nearby C-H bonds facilitates their deprotonation by a strong base. nih.gov The inductive electron-withdrawing effect is considered a primary factor in lowering the transition state energy for the hydrogen/metal exchange, leading to regioselective metalation. thieme-connect.com

Single Electron-Transfer Triggered Side Reactions

A significant challenge in the metalation of trifluoromethylnaphthalenes is the occurrence of side reactions triggered by single electron-transfer (SET). epfl.chthieme-connect.com The addition of organometallic bases to trifluoromethylnaphthalene can induce the appearance of intense dark blue colors, which is suggestive of an SET event occurring to the arene. thieme-connect.com This process competes with the desired deprotonation pathway and is a major contributor to the moderate to poor yields of the corresponding (trifluoromethyl)naphthoic acids upon quenching with carbon dioxide. epfl.chthieme-connect.com The electron-deficient nature of the trifluoromethyl-substituted naphthalene ring makes it susceptible to accepting an electron from the organometallic reagent, initiating these undesired reaction cascades. thieme-connect.com

Reaction Mechanisms of Electrophilic Fluorination Reagents

Single Electron Transfer (SET) Mechanisms in Aromatic Fluorination

The mechanism of electrophilic fluorination of aromatic compounds, including naphthalenes, is a subject of detailed investigation, with the Single Electron Transfer (SET) mechanism being a prominent pathway. researchgate.netresearchgate.net For certain aromatic substrates, theoretical calculations indicate that an SET mechanism, which involves the transfer of a single electron from the aromatic compound (the donor) to the electrophilic fluorinating agent (the acceptor), is preferred over a direct nucleophilic displacement (SN2) on the fluorine atom. researchgate.net

Reagents such as Selectfluor™ (F-TEDA-BF₄) are potent electrophilic fluorinating agents. researchgate.netmsu.edunih.gov The interaction between the aromatic substrate and F-TEDA-BF₄ can lead to the formation of a π-complex. researchgate.net The stability of this complex is influenced by fluorine bonding (F∙∙∙π). researchgate.net From this complex, an electron can be transferred from the aromatic ring to the fluorinating agent, generating a radical cation of the aromatic compound and a radical species from the fluorinating agent. researchgate.net This initiation is a key step in the SET pathway. nih.gov Subsequent steps involving fluoride transfer and further electron transfers ultimately lead to the fluorinated aromatic product. nih.gov The viability of an SET mechanism is often considered in relation to the ionization potential of the aromatic substrate; for instance, substrates with lower ionization potentials are more susceptible to oxidation via SET. researchgate.net

Role of Reagent Moieties in Fluorination Pathways

The introduction of a fluorine atom onto the naphthalene core, particularly in analogues bearing electron-withdrawing groups like the trifluoromethyl moiety, is a chemically significant transformation that can proceed through various pathways. The choice of fluorinating agent is paramount as the structure of the reagent moiety dictates the operative mechanism, influences regioselectivity, and ultimately determines the efficiency of the fluorination process. The primary routes for the synthesis of this compound involve either the electrophilic fluorination of a 4-(trifluoromethyl)naphthalene precursor or the decomposition of a diazonium salt derived from 4-(trifluoromethyl)-1-naphthalenamine, as seen in the Balz-Schiemann reaction.

Electrophilic Fluorination Pathways

In electrophilic fluorination, the reagent must provide a source of "electrophilic fluorine" (formally F⁺), which can attack the electron-rich naphthalene ring. The reactivity and selectivity of these reagents are highly dependent on the atoms and functional groups attached to the fluorine. Reagents containing a nitrogen-fluorine (N-F) bond are the most common and have largely replaced more hazardous options like elemental fluorine.

The mechanism of electrophilic aromatic fluorination is complex and can be influenced by the specific N-F reagent used. Two prevailing mechanisms are the polar S_E_Ar (electrophilic aromatic substitution) pathway and a single-electron transfer (SET) process. The S_E_Ar mechanism involves the direct attack of the aromatic π-system on the electrophilic fluorine, proceeding through a Wheland-type intermediate. In contrast, the SET mechanism involves an initial electron transfer from the aromatic substrate to the N-F reagent, forming a radical cation and a radical anion, which then collapse to the fluorinated product.

A prominent and widely used N-F reagent is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). Its caged, cationic structure renders the fluorine atom highly electrophilic. For naphthalene systems, electrophilic attack generally favors the 1-position due to the higher stability of the resulting carbocation intermediate. The trifluoromethyl group at the 4-position is strongly deactivating, which can make electrophilic substitution more challenging compared to unsubstituted naphthalene.

Another common N-F reagent is N-fluorobenzenesulfonimide (NFSI). The two sulfonyl groups attached to the nitrogen atom withdraw electron density, thereby increasing the electrophilicity of the fluorine atom. While both Selectfluor and NFSI are effective electrophilic fluorinating agents, their reactivity can differ based on the substrate and reaction conditions. For electron-deficient systems, the more reactive agent is often required to achieve good conversion. The choice between reagents like Selectfluor and NFSI can influence reaction rates and yields, though specific comparative studies on 4-(trifluoromethyl)naphthalene are not extensively detailed in the literature.

The general characteristics of these electrophilic reagents are summarized below:

Reagent ClassExample Reagent(s)Key Structural FeatureGeneral Reactivity Profile
N-F ReagentsSelectfluor®, NFSICationic cage (Selectfluor®); Two electron-withdrawing sulfonyl groups (NFSI)Acts as an F⁺ source; reactivity depends on the electron density of the aromatic substrate and the specific N-F reagent's structure.

Nucleophilic Fluorination Pathways (via Balz-Schiemann Reaction)

An alternative and historically significant route to aryl fluorides is the Balz-Schiemann reaction. This method does not involve the direct fluorination of the aromatic ring but rather the conversion of a primary aromatic amine to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source. byjus.comnumberanalytics.comjk-sci.comscientificupdate.comyoutube.com

The key reagent moiety in this pathway is the tetrafluoroborate anion (BF₄⁻), which serves as the source of the fluoride nucleophile. byjus.comjk-sci.com The mechanism involves the following key steps:

Diazotization: The starting material, 4-(trifluoromethyl)-1-naphthalenamine, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the corresponding diazonium salt.

Anion Exchange: The diazonium salt is then treated with fluoroboric acid (HBF₄) to precipitate the relatively stable diazonium tetrafluoroborate salt.

Thermal Decomposition: The isolated diazonium tetrafluoroborate is heated, often without a solvent. This decomposition is believed to proceed through an S_N_1-type mechanism, generating a highly reactive aryl cation intermediate, nitrogen gas, and boron trifluoride. The aryl cation is then captured by a fluoride ion from the BF₄⁻ counterion to yield the final product, this compound. scientificupdate.comyoutube.com

The nature of the counterion plays a crucial role in the success of this reaction. While tetrafluoroborate is the classic choice, other hexafluorinated anions have been explored to potentially improve yields.

Reagent/IntermediateRole in PathwayMoiety Providing FluorineMechanistic Step
Nitrous Acid (HNO₂)Diazotizing agentN/AFormation of diazonium salt
Fluoroboric Acid (HBF₄)Anion source for salt precipitationTetrafluoroborate (BF₄⁻)Formation of diazonium tetrafluoroborate
Aryl Diazonium TetrafluoroborateIntermediateTetrafluoroborate (BF₄⁻)Thermal decomposition and fluoride capture

The choice between an electrophilic fluorination pathway and the Balz-Schiemann reaction depends on the availability of starting materials. If 4-(trifluoromethyl)naphthalene is the accessible precursor, electrophilic fluorination is the more direct route. Conversely, if 4-(trifluoromethyl)-1-naphthalenamine is available, the Balz-Schiemann reaction provides a reliable, albeit multi-step, method for the synthesis of this compound.

Advanced Computational and Theoretical Studies on 1 Fluoro 4 Trifluoromethyl Naphthalene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of complex organic molecules like 1-Fluoro-4-(trifluoromethyl)naphthalene. These computational methods allow for precise calculations of molecular structures and electronic characteristics, offering a window into behaviors that can be difficult to measure experimentally.

DFT calculations are foundational in determining the most stable three-dimensional arrangement of atoms in a molecule. For substituted naphthalenes, methods such as B3LYP with a 6-311++G(d,p) basis set are employed to optimize the molecular geometry, finding the lowest energy conformation. researchgate.net These calculations confirm the generally planar structure of the fused naphthalene (B1677914) rings and precisely determine the bond lengths and angles, including how they are subtly altered by the presence of the fluorine and trifluoromethyl substituents.

Beyond geometry, DFT is used to map the electronic landscape of the molecule. The presence of a fluorine atom, which is highly electronegative, and a trifluoromethyl group, a strong electron-withdrawing substituent, significantly alters the electron density distribution across the naphthalene system. researchgate.net The fluorine atom acts as a σ-electron acceptor through its inductive effect but also as a π-electron donor via resonance. researchgate.net In contrast, the perfluoroalkyl nature of the trifluoromethyl group makes it a potent and consistent electron-withdrawing entity. researchgate.net

The primary focus of computational studies on molecules like this compound is to understand and quantify the electronic effects of its substituents. The interaction between the electron-donating character of fluorine (via resonance) and the strong electron-withdrawing nature of the trifluoromethyl group, transmitted through the naphthalene moiety, creates a complex and highly sensitive electronic system.

A key theoretical tool for quantifying the interaction between substituents is the Substituent Effect Stabilization Energy (SESE). SESE is calculated based on a homodesmic reaction, a hypothetical reaction where the number and types of bonds are conserved on both sides of the equation. This method isolates the energetic effect of the interaction between the two substituents of interest. nih.gov

If both substituents are electron-donating or both are electron-withdrawing, they may compete, leading to destabilization and a negative SESE value. Conversely, if one is donating and the other is withdrawing, they can work in concert, resulting in a stabilizing interaction and a positive SESE. nih.gov Studies on trifluoromethylated naphthalene derivatives have shown that the presence of the CF₃ group significantly increases the sensitivity of the SESE to changes caused by other substitutions, making these compounds excellent molecular probes for studying substituent effects. researchgate.net

To bridge the gap between theoretical calculations and experimental observations, computed values like SESE are often correlated with empirical parameters, such as Hammett-type constants (e.g., σp, σm). researchgate.net The Hammett equation is a cornerstone of physical organic chemistry, providing a quantitative measure of the electronic influence of substituents on reaction rates and equilibria. nih.gov

Research has demonstrated a strong linear correlation between theoretically calculated SESE values and established Hammett constants for substituted naphthalene systems. researchgate.netnih.gov This correlation validates the DFT-based approach and confirms that SESE can serve as a reliable theoretical descriptor for substituent effects, comparable in effectiveness to traditional experimental constants. nih.gov The sensitivity of the probe, represented by the slope 'a' of the correlation, is a critical parameter. For 1,4-disubstituted naphthalenes, the interaction between substituents is significant, leading to high sensitivity. nih.gov

Correlation of SESE with Hammett Constants for Substituted Naphthalenes
Naphthalene Probe TypeCorrelation ParameterSlope (a)Determination Coefficient (R²)
1-CF₃-4-X-Naphthaleneσₚ1.000.95
2-CF₃-6-X-Naphthaleneσₚ0.710.99

This interactive table presents data on the sensitivity (slope a) and correlation quality (R²) for the relationship between SESE and the Hammett constant σₚ for different trifluoromethyl-naphthalene probes. The 1,4 substitution pattern shows higher sensitivity compared to the 2,6 pattern. Data sourced from Mitoraj et al. (2022). nih.gov

DFT calculations are also instrumental in thermochemical investigations, such as determining the bond dissociation energies (BDEs) for specific bonds within a molecule. The Gibbs free energy of C-H bond cleavage is a critical parameter for understanding a molecule's stability and its propensity to participate in radical reactions.

While specific thermochemical data for the C-H bond cleavage of this compound is not extensively documented in the literature, DFT provides the framework for such calculations. Studies on unsubstituted naphthalene have established baseline C-H BDE values, which vary depending on the position on the ring. researchgate.net The introduction of powerful electron-withdrawing groups like fluorine and trifluoromethyl is expected to significantly modulate the strength of the adjacent C-H bonds by altering the electron density of the aromatic ring. Computational studies on other substituted aromatics have shown that various DFT functionals can accurately predict BDEs when benchmarked against experimental data. researchgate.net

Analysis of Substituent Effects on Electronic Properties

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.net The energy and localization of these orbitals are paramount in predicting how a molecule will react.

For aromatic systems like naphthalene, FMO theory is used to explain reactivity patterns, particularly in electrophilic substitutions. The HOMO is the orbital from which electrons are most readily donated, making its location and energy level key to predicting reactions with electrophiles. Conversely, the LUMO is the lowest-energy orbital that can accept electrons, so its properties are crucial for understanding reactions with nucleophiles. researchgate.net

In this compound, the strong electron-withdrawing effects of the F and CF₃ substituents are expected to lower the energy of both the HOMO and the LUMO compared to unsubstituted naphthalene. A lower HOMO energy implies that the molecule is less nucleophilic and more resistant to electrophilic attack. A lower LUMO energy suggests the molecule is more electrophilic and more susceptible to nucleophilic attack. DFT calculations can precisely determine the energies of these frontier orbitals and visualize their distribution, providing a clear picture of the molecule's reactive sites.

Characterization of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical stability and its optical and electronic characteristics.

The introduction of both a fluorine atom and a trifluoromethyl group, which are strongly electron-withdrawing, is expected to significantly lower the energy levels of both the HOMO and LUMO orbitals. This is a general trend observed in aromatic systems where such functional groups pull electron density from the π-system, leading to its stabilization. The trifluoromethyl group, in particular, is a potent electron-withdrawing group and would exert a strong influence on the electronic structure. This stabilization of the frontier orbitals generally leads to an increase in the ionization potential and electron affinity of the molecule. Density Functional Theory (DFT) is a common computational method used to calculate these properties and provide insights into the molecule's reactivity. irjweb.comnih.gov

Table 1: Theoretical Frontier Orbital Energies of Naphthalene This table is provided as a baseline for understanding the electronic structure of the core aromatic system.

MoleculeComputational MethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
NaphthaleneDFT/aug-cc-pVQZ-6.13-1.384.75

Data sourced from computational studies on naphthalene. samipubco.com

Intramolecular Charge Transfer (ICT) Analysis

Intramolecular Charge Transfer (ICT) is a process where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. This phenomenon is crucial in the design of molecules for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and fluorescent probes. rsc.org

In this compound, the naphthalene ring system acts as the primary π-conjugated bridge. The fluorine and trifluoromethyl substituents are both electron-withdrawing groups. However, the trifluoromethyl group is a significantly stronger electron acceptor. While neither group is a classic electron donor, the electronic distribution within the molecule is polarized. Upon excitation, it is conceivable that a charge redistribution could occur, where the electron density shifts towards the more electronegative trifluoromethyl group.

Computational studies on other naphthalene derivatives have shown that the extent and nature of ICT are highly dependent on the electronic character of the substituents and their positions on the naphthalene core. rsc.org For molecules with strong donor-acceptor character, a significant change in dipole moment between the ground and excited states is observed, which is a hallmark of ICT. Theoretical calculations, such as those employing time-dependent density functional theory (TD-DFT), can model the excited states and quantify the charge redistribution. In polar solvents, molecules exhibiting ICT often show a pronounced red shift in their fluorescence spectra, a phenomenon known as solvatochromism. researchgate.net

Molecular Dynamics and Intermolecular Interaction Studies

Analysis of Weak Interactions (e.g., CF···FC interactions)

Weak non-covalent interactions play a critical role in determining the conformation of molecules and their packing in the solid state. In fluorinated organic molecules, interactions involving fluorine atoms are of particular interest. While the C-F bond is highly polar, the fluorine atom is generally a weak coordinator. nih.gov However, intramolecular interactions between fluorine atoms, such as CF···FC interactions, can influence molecular geometry.

Investigation of Chelating Motifs (e.g., B-F-B in Naphthalene Scaffolds)

Chelating motifs involve the coordination of a central atom by two or more donor atoms from the same ligand. The investigation of specific chelating motifs like Boron-Fluorine-Boron (B-F-B) bridges within naphthalene scaffolds is a highly specialized area of research.

Currently, there are no available studies in the searched literature that specifically investigate B-F-B chelating motifs within a this compound framework or related naphthalene scaffolds. Such studies would likely be highly theoretical and aimed at designing novel Lewis acidic systems or materials with specific electronic properties.

Excited State Properties and Photophysical Simulations

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited-state properties of molecules and predicting their optical spectra. By calculating the electronic transition energies and oscillator strengths, TD-DFT can simulate UV-visible absorption spectra, providing valuable insights into the photophysical behavior of a compound.

For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the intensity of these absorptions. These calculations would reveal how the fluorine and trifluoromethyl substituents modify the electronic transitions of the naphthalene core. It is expected that these electron-withdrawing groups would cause a shift in the absorption bands relative to unsubstituted naphthalene.

The accuracy of TD-DFT predictions depends on the choice of the exchange-correlation functional and the basis set. These calculations can also provide information about the nature of the electronic transitions, for instance, whether they are localized on the naphthalene ring (π-π* transitions) or involve charge transfer characteristics.

Simulation of Absorption and Emission Spectra

Computational chemistry provides powerful tools for predicting the electronic absorption and emission spectra of molecules, offering insights into their photophysical properties. For novel compounds like this compound, where experimental data may be scarce, theoretical simulations are invaluable. Methodologies such as Time-Dependent Density Functional Theory (TD-DFT) are frequently employed to model the electronic transitions that give rise to absorption and fluorescence phenomena. mdpi.com

Theoretical simulations of the UV-Vis absorption spectrum for substituted naphthalenes are typically performed using TD-DFT calculations, often with hybrid functionals like B3LYP or CAM-B3LYP and a suitable basis set (e.g., 6-311+G(d,p)). mdpi.comnih.gov These calculations can predict the vertical excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths (f), which are related to the intensity of the absorption bands. For naphthalene itself, the primary absorption bands are due to π-π* transitions. researchgate.net The introduction of substituents alters the energy of these transitions. For instance, studies on silyl-substituted naphthalenes have shown that substitutions can lead to bathochromic (red) shifts in the absorption maxima. mdpi.com

The simulation of emission spectra (fluorescence) is also approached using TD-DFT, by first optimizing the geometry of the molecule in its first excited state. nih.gov The energy difference between the optimized excited state and the ground state geometry then provides the emission wavelength. The difference between the absorption and emission maxima is known as the Stokes shift, and its magnitude can also be estimated computationally.

To illustrate the type of data generated in such studies, the following tables present hypothetical, yet realistic, TD-DFT calculation results for the absorption and emission of a substituted naphthalene like this compound, based on findings for similar compounds.

Table 1: Simulated Absorption Spectral Data for an Analogous Substituted Naphthalene

TransitionWavelength (λmax) (nm)Excitation Energy (eV)Oscillator Strength (f)Major Orbital Contributions
S0 → S13253.810.15HOMO → LUMO (95%)
S0 → S22904.270.45HOMO-1 → LUMO (88%)
S0 → S32754.510.82HOMO → LUMO+1 (92%)

Note: This data is illustrative and based on typical TD-DFT results for substituted naphthalene derivatives.

The interpretation of these results would suggest that the lowest energy absorption band (S0 → S1) is located in the UVA region, primarily corresponding to the transition from the HOMO to the LUMO. Higher energy transitions would contribute to absorption at shorter wavelengths in the UV spectrum.

Table 2: Simulated Emission Spectral Data for an Analogous Substituted Naphthalene

TransitionWavelength (λem) (nm)Emission Energy (eV)Stokes Shift (nm)
S1 → S03803.2655

Note: This data is illustrative and based on typical TD-DFT results for substituted naphthalene derivatives.

The simulated emission data would indicate fluorescence in the near-UV or visible region. The calculated Stokes shift provides insight into the geometric relaxation of the molecule in the excited state before photon emission. Computational studies on other naphthalene derivatives have demonstrated that solvent effects can significantly influence both absorption and emission spectra, a phenomenon that can be modeled using computational methods like the Polarizable Continuum Model (PCM). nih.gov Therefore, a thorough theoretical investigation would typically include calculations in various solvents to predict any solvatochromic shifts.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1-Fluoro-4-(trifluoromethyl)naphthalene. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a detailed map of the hydrogen and carbon atoms in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of each nucleus.

In the ¹H NMR spectrum of this compound, the aromatic protons resonate in the downfield region between δ 7.16–7.62 ppm, a characteristic range for protons attached to a naphthalene (B1677914) ring system. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents influences the specific chemical shifts. The proton adjacent to the fluorine atom at the C1 position, for instance, is observed as a doublet of doublets at approximately δ 7.62 ppm. Protons on the unsubstituted ring appear as a multiplet around δ 7.16 ppm.

The ¹³C NMR spectrum provides complementary information. The carbon atom (C4) bonded to the highly electronegative trifluoromethyl group appears as a quartet at δ 126.8 ppm. The carbon atom (C1) directly attached to the fluorine atom resonates significantly downfield at δ 164.6 ppm.

A summary of the characteristic NMR chemical shifts is presented below.

NucleusType of AtomChemical Shift (δ, ppm)
¹HAromatic Protons7.16 – 7.62
¹³CC-F (C1)164.6
¹³CC-CF₃ (C4)126.8

Note: Data recorded in CDCl₃. Source:

Spin-spin coupling, or J-coupling, arises from the interaction of nuclear spins through the bonding electrons, causing signals in NMR spectra to split into multiple lines. The magnitude of this splitting, known as the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity of atoms.

In this compound, several key coupling interactions are observed. The proton adjacent to the fluorine atom exhibits splitting with coupling constants of J = 8.3 Hz and 5.2 Hz, appearing as a doublet of doublets. This splitting pattern confirms the spatial proximity of these nuclei.

Furthermore, fluorine atoms cause significant splitting in the ¹³C NMR spectrum. The carbon of the trifluoromethyl group (CF₃) couples with the three fluorine atoms, resulting in a quartet with a coupling constant of J = 33.0 Hz. A very large one-bond coupling constant (J = 248.4 Hz) is observed for the carbon directly attached to the fluorine atom at the C1 position. The magnitude of fluorine coupling constants can provide insights into molecular geometry and electronic structure. uoa.gr

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns. The electron ionization (EI) mass spectrum for this compound shows a molecular ion peak (M⁺) at an m/z of 214, which corresponds to the molecular weight of this compound.

Analysis of the fragmentation pattern reveals characteristic losses of substituents. Fragment ions are observed at m/z 195, corresponding to the loss of a fluorine atom (M⁺ - F), and at m/z 163, resulting from the loss of the trifluoromethyl radical (M⁺ - CF₃).

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides highly accurate mass measurements. This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, the molecular formula is C₁₁H₆F₄. jk-sci.comscbt.com HRMS would confirm this by measuring the exact mass of the molecular ion, distinguishing it from other potential formulas with the same nominal mass.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which induces electronic transitions between molecular orbitals. libretexts.org The naphthalene core of the molecule is the primary chromophore responsible for its UV absorption.

The electronic spectrum of naphthalene is characterized by two low-energy electronic transitions, designated as ¹Lₐ and ¹Lₑ. researchgate.net The introduction of substituents, such as the fluoro and trifluoromethyl groups in this compound, alters the symmetry of the naphthalene ring. researchgate.net This change affects the energy levels of the molecular orbitals and can lead to shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in absorption intensity. researchgate.netmdpi.com

Absorption Spectrum Features

The electronic absorption properties of this compound are primarily dictated by the naphthalene chromophore, which is the part of the molecule that absorbs light. The absorption spectrum is characterized by intense bands in the ultraviolet (UV) region, which arise from the promotion of electrons from lower energy π orbitals to higher energy π* orbitals (π → π* transitions) within the aromatic ring system. aanda.org

For the parent naphthalene molecule, these transitions result in a characteristic absorption profile. aanda.org The introduction of substituents, such as the fluorine atom (-F) and the trifluoromethyl group (-CF3) at the 1- and 4-positions, respectively, modifies the electronic properties of the naphthalene core. These groups can cause shifts in the position and intensity of the absorption bands. Studies on other substituted naphthalenes show that such modifications typically result in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. ias.ac.in While specific experimental spectra for this compound are not detailed in readily available literature, the expected features can be inferred from the behavior of related compounds. The electronic transitions of the naphthalene core are preserved, but their energy is lowered by the influence of the electron-withdrawing substituents. aanda.orgaanda.orgresearchgate.net

ChromophoreElectronic TransitionTypical Wavelength RegionNotes
Naphthalene Ringπ → π*Ultraviolet (approx. 220-320 nm)High intensity bands characteristic of aromatic systems. Substituents (-F, -CF3) are expected to cause shifts in these bands. ias.ac.in

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show a series of characteristic absorption bands that confirm the presence of its key structural components: the aromatic naphthalene ring, the carbon-fluorine (C-F) bond, and the trifluoromethyl (-CF3) group.

The key expected absorptions are:

Aromatic C-H Stretching: Aromatic compounds display characteristic C-H stretching vibrations at wavenumbers slightly above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹. libretexts.orgorgchemboulder.com

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the naphthalene ring gives rise to a set of medium to strong bands in the 1600-1400 cm⁻¹ region. libretexts.orgorgchemboulder.com

C-F Stretching (Aryl Fluoride): The vibration of the C-F bond attached directly to the aromatic ring is expected to produce a strong absorption in the 1250-1100 cm⁻¹ range. uhcl.edu

C-F Stretching (Trifluoromethyl Group): The -CF3 group is known to exhibit very strong and characteristic absorption bands resulting from symmetric and asymmetric stretching vibrations. These typically appear in the region of 1350-1100 cm⁻¹. uhcl.edursc.org The intensity of these bands often dominates this portion of the spectrum.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-HStretching3100 - 3000Medium to Weak
Aromatic C=CRing Stretching1600 - 1400Medium to Strong
Aryl C-FStretching1250 - 1100Strong
-CF₃ GroupAsymmetric & Symmetric Stretching1350 - 1100Very Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. excillum.com This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. creativebiomart.net From this pattern, an electron density map is generated, which allows for the exact placement of each atom in the molecule and within the crystal lattice. youtube.com

As of now, a publicly available crystal structure for this compound has not been reported. However, if such a study were performed, it would provide invaluable and highly accurate structural data. The primary goal would be to obtain a high-quality single crystal suitable for diffraction. creativebiomart.net The analysis would yield precise measurements of all bond lengths, bond angles, and torsion angles. This would confirm the planarity of the naphthalene ring system and reveal the orientation of the trifluoromethyl group relative to the ring. Furthermore, X-ray crystallography would elucidate how the molecules pack together in the crystal, revealing any significant intermolecular interactions, such as π-stacking or interactions involving the fluorine atoms, which govern the material's bulk properties. excillum.comnumberanalytics.com

Structural ParameterInformation Provided by X-ray Crystallography
Bond LengthsPrecise measurement of all C-C, C-H, C-F bond distances.
Bond AnglesExact angles between all bonded atoms (e.g., C-C-C, F-C-C).
Molecular GeometryDefinitive confirmation of the planarity of the naphthalene core.
ConformationDetermination of the rotational orientation (torsion angles) of the -CF₃ group.
Crystal PackingVisualization of the arrangement of molecules in the unit cell and analysis of intermolecular forces.

Role in Organic Electronics and Optoelectronic Materials

Fluorinated naphthalene derivatives are integral to the advancement of organic electronics, where their tunable properties are exploited to create more efficient and stable devices. These compounds serve as fundamental building blocks for semiconductors, fluorescent materials, and performance-enhancing additives.

The introduction of strong electron-withdrawing groups, such as fluorine and trifluoromethyl (CF3) groups, onto the naphthalene core significantly enhances the electron-acceptor properties of the resulting derivatives. This is a crucial feature for n-type (electron-transporting) organic semiconductors used in various electronic devices. rsc.org

Perfluoroalkylated and polyfluorinated naphthalene derivatives, particularly naphthalene diimides (NDIs), are recognized for their high electron affinity and robust performance as n-type materials. mdpi.comsemanticscholar.org The strategic placement of fluorine atoms lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org A lower LUMO level facilitates easier electron injection from electrodes and increases the material's resistance to oxidative degradation, contributing to greater air stability in devices. rsc.orgnih.gov

In a study on polyfluorinated naphthalene-bis-hydrazimides, the addition of multiple F or CF3 groups to the molecular periphery was shown to be an effective strategy for lowering LUMO energy levels. nih.gov As illustrated in the table below, increasing the degree of fluorination leads to a significant decrease in the LUMO energy, enhancing the electron-accepting capability of the molecules. nih.gov

CompoundDegree of FluorinationLUMO Energy (eV)
F0Non-fluorinated precursorNot specified
F3Single CF3 group in para positionNot specified
F5Pentafluorinated phenyl ringsNot specified
F7Tetrafluorinated phenyl rings with CF3 group-4.37

This table demonstrates the effect of fluorination on the LUMO energy levels of naphthalene-bis-hydrazimide derivatives, indicating enhanced electron-acceptor properties with increased fluorine content. nih.gov

The trifluoromethyl group, in particular, is a powerful electron-withdrawing substituent that significantly increases the sensitivity of the naphthalene system to the electronic effects of other attached groups. nih.gov This strong inductive effect makes trifluoromethylated naphthalenes highly effective electron acceptors, a desirable characteristic for creating stable and efficient n-type semiconductors for organic field-effect transistors (OFETs) and other electronic applications. nih.govgatech.edu

Naphthalene derivatives are widely utilized as fluorophores in the development of fluorescent sensors and labels. researchgate.netnih.gov The fluorescence properties of the naphthalene scaffold are highly dependent on the type, number, and position of its substituents. researchgate.net While unsubstituted naphthalene has poor fluorescence, attaching electron-donating and electron-accepting groups can significantly enhance fluorescence through an Intramolecular Charge Transfer (ICT) mechanism. researchgate.net

These fluorophores are valuable for several reasons:

High Quantum Yield and Photostability : Naphthalene dyes possess a rigid, planar structure and a large π-electron conjugated system, which contribute to high quantum yields and excellent photostability. nih.gov

Sensitivity to Environment : The fluorescence spectrum, quantum yield, and lifetime of naphthalene-based fluorophores often exhibit substantial changes in response to solvent polarity or binding to a substrate, making them sensitive probes. researchgate.net

Versatility in Sensing : They can be incorporated into "fluorophore-spacer-receptor" systems to detect a wide range of analytes, including cations and anions. researchgate.net For example, naphthalene-based sensors have been designed for the selective detection of Al³⁺ ions with detection limits as low as 1.0 x 10⁻⁷ M in HEPES buffer. rsc.org They have also been developed for detecting hydrazine in environmental samples. researchgate.net

The design of these sensors often involves linking the naphthalene fluorophore to a specific binding site. The interaction of the target analyte with the binding site modulates the electronic properties of the fluorophore, resulting in a detectable change in the fluorescence signal, often through mechanisms like Photoinduced Electron Transfer (PET). researchgate.net

The unique optoelectronic properties of fluorinated naphthalene derivatives make them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.

In OLEDs , naphthalene-based materials are frequently used to construct blue-light-emitting polymers and hosts. mdpi.comnih.gov Blue-emitting materials are critical for full-color displays, and the rigid structure of the naphthalene unit provides the high thermal stability and color purity required for these applications. mdpi.comresearchgate.net For instance, 1,4-(dinaphthalen-2-yl)-naphthalene (DNN) has been used as a host material in deep-blue OLEDs, achieving an external quantum efficiency of nearly 5%. nih.gov Copolymers incorporating naphthalene units have also been investigated as promising guest materials for efficient blue-color OLEDs. mdpi.com

In photovoltaic devices , particularly organic solar cells (OSCs) and perovskite solar cells (PSCs), fluorinated naphthalene derivatives serve multiple roles. Naphthalene diimides (NDIs) functionalized with fluoroalkyl chains are promising n-type organic semiconductors for OSCs. mdpi.comsemanticscholar.org The fluorine atoms improve air stability and influence molecular packing, which is crucial for efficient charge transport. semanticscholar.org

More recently, fluorinated NDIs have been successfully employed as electron transport materials (ETMs) in high-performance n-i-p perovskite solar cells. A derivative with fluorine side groups (NDI-C4F) demonstrated superior electrical interaction with the perovskite layer, facilitating charge separation and reducing recombination. This resulted in a power conversion efficiency (PCE) of 23.21%, one of the highest reported for organic ETMs in this device architecture. nih.gov The hydrophobic nature of the fluorinated groups also contributed to enhanced device stability, retaining over 90% of the initial PCE after 2600 hours in air. nih.gov Naphthalene-based passivators have also been shown to reduce surface defects in perovskite films, leading to devices with a PCE exceeding 24%. nih.gov

Device TypeNaphthalene Derivative ApplicationPerformance Metric
Deep-Blue OLED1,4-(dinaphthalen-2-yl)-naphthalene (DNN) as hostExternal Quantum Efficiency: ~5% nih.gov
Perovskite Solar CellFluorinated NDI as Electron Transport MaterialPower Conversion Efficiency: 23.21% nih.gov
Perovskite Solar CellNaphthalene-based surface passivatorPower Conversion Efficiency: 24.19% nih.gov

This table summarizes the performance of optoelectronic devices incorporating naphthalene-based materials, highlighting their effectiveness in enhancing efficiency.

The performance of bulk heterojunction organic solar cells is highly dependent on the nanoscale morphology of the active layer. Solvent additives are commonly used during film deposition to control this morphology and optimize device efficiency. While traditional high-boiling-point liquid additives like 1-chloronaphthalene (CN) and 1,8-diiodooctane (DIO) have been effective, their retention in the active layer can lead to long-term instability. whiterose.ac.uknih.gov

This has driven research into new types of additives, including volatile solid additives that can be removed from the film after processing, typically through thermal annealing. whiterose.ac.ukrsc.org Fluorinated compounds are of particular interest in this area. For example, a study on non-fullerene OSCs explored a series of volatilizable fluorinated solid additives. These additives were found to enhance the efficiency of PBDB-T-2F:BTP-4F binary cells from 15.2% to 16.5%. whiterose.ac.ukrsc.org The additives are designed to be thermally evaporated after spin-coating, leaving behind a more optimized film morphology without residual impurities that could hinder performance or stability. whiterose.ac.uk

Another approach involves using σ-hole-containing volatile solid additives like 1,4-diiodotetrafluorobenzene. This additive improved the efficiency of a PM6:Y6-based OSC from 14.8% to a certified 15.9%, outperforming the traditional 1-chloronaphthalene additive. nih.gov The development of such halogen-free or volatile additive systems is crucial for advancing the large-scale manufacturing of stable and high-performance organic solar cells. researchgate.net

Development of Functional Polymers and High-Performance Materials

The incorporation of fluorinated naphthalene structures into polymer backbones is a well-established strategy for creating high-performance materials with enhanced properties. The bulky and rigid nature of the trifluoromethyl-substituted naphthalene unit can improve thermal stability, solubility, and optical transparency while lowering the dielectric constant and moisture absorption.

Aromatic polyimides and poly(amide-imide)s (PAIs) are known for their exceptional thermal stability and mechanical properties. However, their application is often limited by poor solubility, which complicates processing. nih.gov Introducing fluorine-containing groups, such as the trifluoromethyl (CF3) group, is an effective method to overcome this limitation. researchgate.net

The incorporation of CF3 groups into the polymer backbone brings about several key improvements:

Increased Solubility : The bulky CF3 groups disrupt chain packing and increase the fractional free volume between polymer chains, which significantly enhances solubility in common organic solvents. nih.govresearchgate.netresearchgate.net

Improved Thermal Stability : While introducing flexible linkages can sometimes decrease thermal stability, the inherent rigidity of the naphthalene core helps maintain high glass transition temperatures (Tg) and decomposition temperatures. researchgate.netresearchgate.net

Lower Dielectric Constant and Water Uptake : The presence of fluorine lowers the polymer's dielectric constant and reduces moisture absorption, which are critical properties for microelectronics applications. researchgate.net

Enhanced Optical Transparency : Fluorinated polyimides often exhibit better optical transparency compared to their non-fluorinated counterparts. researchgate.net

For example, a series of fluorinated polyimides synthesized from a novel diamine monomer, 1,3-bis(4-amino-2-trifluoromethylphenoxy)naphthalene, were found to be highly soluble in various organic solvents and could be cast into transparent, tough films. These polymers exhibited good thermal stability and possessed lower dielectric constants and water adsorption than conventional non-fluorinated polyimides. researchgate.net Similarly, soluble aromatic PAIs prepared from a diamide-diamine monomer containing biphenyl units with two CF3 groups showed high thermal stability, with 5% weight loss temperatures up to 497 °C, and could be cast into flexible films. nih.gov

An exploration of the advanced applications of this compound reveals its significance as a sophisticated building block in materials science and chemical synthesis. The unique electronic properties conferred by its fluorine and trifluoromethyl substituents on the stable naphthalene core make it a compound of interest for developing next-generation technologies. This article details its role in advanced materials, its use in creating novel chemical sensors, and its function as a versatile intermediate in complex organic synthesis.

Structure Property Relationships and Design Principles of Fluorinated Naphthalene Derivatives

Influence of Fluorine and Trifluoromethyl Substitution on Electronic Properties

The electronic landscape of the naphthalene (B1677914) core is significantly altered by the presence of the strongly electronegative fluorine atom and the potent electron-withdrawing trifluoromethyl (CF3) group. These substitutions impart a distinct electronic character to the molecule, influencing its behavior in charge transfer processes and its potential applications in electronic materials.

Modulation of Electron Affinity and Ionization Potentials

The introduction of fluorine and trifluoromethyl groups has a profound impact on the electron affinity and ionization potential of the naphthalene system. The high electronegativity of these substituents leads to a significant stabilization of the molecule's frontier molecular orbitals.

Electron Affinity: The electron affinity (EA) of a molecule is a measure of its ability to accept an electron. The presence of electron-withdrawing groups like fluorine and trifluoromethyl increases the electron affinity of the naphthalene core. While unsubstituted naphthalene has a negative electron affinity, meaning it is unstable as an anion in the gas phase, fluorination can lead to positive electron affinities. For instance, perfluoronaphthalene has a calculated electron affinity of 1.02 eV. The trifluoromethyl group, being a strong inductive electron-withdrawing group, further enhances this effect. Therefore, 1-Fluoro-4-(trifluoromethyl)naphthalene is expected to have a significantly higher electron affinity compared to unsubstituted naphthalene, making it a better electron acceptor.

Ionization Potential: The ionization potential (IP) is the energy required to remove an electron from a molecule. The electron-withdrawing nature of the fluorine and trifluoromethyl groups leads to a stabilization of the highest occupied molecular orbital (HOMO), resulting in an increase in the ionization potential. The first ionization potential of naphthalene is approximately 8.15 eV. Due to the inductive effects of the F and CF3 groups, the ionization potential of this compound is anticipated to be higher, making it more resistant to oxidation.

Table 1: Estimated Electronic Properties of Fluorinated Naphthalenes
CompoundElectron Affinity (eV)Ionization Potential (eV)
NaphthaleneNegative~8.15
Perfluoronaphthalene1.02 (calculated)> 8.15
This compoundPositive (estimated)> 8.15 (estimated)

Impact on Molecular Orbitals and Charge Distribution

Computational studies on related fluorinated aromatic compounds show a significant alteration in the energies and shapes of the frontier molecular orbitals (HOMO and LUMO). In this compound, the electron density of the HOMO is expected to be reduced, particularly around the substituted ring, while the LUMO is stabilized and its energy level lowered. This reduction in the HOMO-LUMO energy gap can influence the molecule's photophysical properties, such as its absorption and emission spectra.

The charge distribution is characterized by a significant partial positive charge on the carbon atoms attached to the fluorine and trifluoromethyl groups, and a corresponding partial negative charge on the fluorine atoms and the fluorine atoms of the CF3 group. This polarization creates a significant dipole moment and affects the intermolecular interactions of the molecule, influencing its packing in the solid state and its solubility in various solvents.

Regiochemical Effects of Fluorine and Trifluoromethyl Groups on Reactivity

The positions of the fluorine and trifluoromethyl groups on the naphthalene ring dictate the regioselectivity of chemical reactions, particularly electrophilic aromatic substitution. The directing effects of these substituents are a combination of their inductive and resonance effects.

The fluorine atom at the 1-position is an ortho-, para- directing group due to its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate at the ortho (position 2) and para (position 4) positions. However, its strong inductive electron-withdrawing effect deactivates the ring towards electrophilic attack compared to unsubstituted naphthalene.

The trifluoromethyl group at the 4-position is a strong deactivating and meta- directing group. Its powerful inductive electron-withdrawing effect destabilizes the arenium ion intermediates formed during electrophilic attack at the ortho and para positions. Consequently, electrophilic attack is directed to the positions meta to the CF3 group (positions 3 and 5).

In this compound, the directing effects of both substituents must be considered.

Position 3: Meta to the fluorine and ortho to the trifluoromethyl group.

Position 5: Para to the trifluoromethyl group and on the adjacent ring.

Position 8: Peri to the fluorine group.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
PositionInfluence of Fluorine (at C1)Influence of Trifluoromethyl (at C4)Predicted Outcome
2Ortho (Activating)Meta (Favored over ortho/para to CF3)Potentially favored site
3Meta (Deactivating)Ortho (Deactivating)Disfavored
5-Para (Deactivating)Disfavored
8Peri (Steric hindrance)-Disfavored due to steric hindrance

Steric and Inductive Effects of Trifluoromethyl Groups

The trifluoromethyl group exerts a significant influence on the properties and reactivity of the naphthalene scaffold through both steric and inductive effects.

Inductive Effect: The CF3 group is one of the most powerful electron-withdrawing groups due to the high electronegativity of the three fluorine atoms. This strong inductive effect (-I) significantly reduces the electron density of the naphthalene ring, making it less susceptible to electrophilic attack and more susceptible to nucleophilic attack. This deactivation is a key factor in the regiochemical outcomes discussed in the previous section. The presence of the trifluoromethyl group also increases the acidity of any proximal C-H bonds.

Steric Effect: The trifluoromethyl group is sterically demanding. Its van der Waals radius is significantly larger than that of a hydrogen atom. This steric bulk can hinder the approach of reagents to the adjacent positions on the naphthalene ring. For example, in this compound, the CF3 group at the 4-position can sterically encumber the 3- and 5-positions, further disfavoring substitution at these sites. This steric hindrance can also influence the conformation of the molecule and its packing in the solid state. Studies on trifluoromethylated aromatics have shown that steric congestion can play a significant role in their crystal packing, influencing intermolecular interactions.

Design Considerations for Functionalized Naphthalene Scaffolds in Material Science

The unique electronic properties imparted by fluorine and trifluoromethyl substitution make this compound and related compounds attractive building blocks for the design of functional materials, particularly in the field of organic electronics.

Donor-Acceptor Architectures and Intramolecular Charge Transfer Mechanisms

Many advanced organic materials are based on donor-acceptor (D-A) architectures, where an electron-rich (donor) moiety is covalently linked to an electron-poor (acceptor) moiety. The fluorinated and trifluoromethylated naphthalene core can serve as an excellent electron-acceptor unit in such systems.

By attaching electron-donating groups (e.g., amines, ethers, or thiophenes) to the this compound scaffold, it is possible to create molecules with a significant degree of intramolecular charge transfer (ICT) upon photoexcitation. In these D-A systems, the absorption of light promotes an electron from the HOMO, which is primarily localized on the donor, to the LUMO, which is largely localized on the acceptor (the fluorinated naphthalene core). This charge separation in the excited state leads to a large change in the dipole moment and can give rise to interesting photophysical phenomena, such as dual fluorescence and solvatochromism (a change in emission color with solvent polarity).

The efficiency of this ICT process can be tuned by modifying the nature and position of the donor group, as well as by altering the electronic properties of the acceptor. The strong electron-accepting nature of the this compound core is advantageous for creating materials with efficient ICT, which is a key process in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and molecular sensors. Fluorination has been shown to enhance charge mobilities in donor-acceptor copolymer active layers, suggesting that materials based on this scaffold could exhibit good performance in thin-film transistors.

Core Functionalization and Core Expansion Strategies in Naphthalene Diimides

Naphthalene diimides (NDIs) are a prominent class of n-type organic semiconductors, and their properties can be finely tuned through core functionalization. This involves the introduction of substituents at the 2, 3, 6, and 7 positions of the naphthalene core. The electronic properties of NDIs are highly sensitive to the nature of these core substituents.

Core functionalization with electron-donating groups can transform the typically electron-deficient NDI core into a push-pull system, leading to significant changes in absorption and emission properties. This strategy has been employed to create NDIs that absorb and fluoresce across the visible spectrum unige.ch. Conversely, the introduction of electron-withdrawing groups can further enhance the electron-accepting ability of the NDI core, leading to materials with exceptionally low LUMO levels and high electron affinity. For example, the addition of two cyano groups to the NDI core results in a significant increase in its π-acidity unige.ch.

Core expansion strategies involve the annulation of additional rings to the NDI core, which extends the π-conjugated system. This approach can lead to materials with reduced energy band gaps and enhanced intermolecular π-π stacking, which are desirable for improving charge transport properties in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells nih.gov. Synthetic strategies for core-annulation include the formation of four-, five-, and six-membered rings bearing various heteroatoms or carbocyclic systems nih.gov. These modifications not only influence the electronic properties but also the solid-state packing of the molecules, which is a critical factor for charge mobility in organic electronic devices.

StrategyEffect on NDI PropertiesReference
Core Functionalization (Electron-Donating Groups) Creates push-pull systems, tunes absorption/emission unige.ch
Core Functionalization (Electron-Withdrawing Groups) Increases π-acidity, lowers LUMO energy unige.ch
Core Expansion (Ring Annulation) Reduces energy band gap, enhances π-stacking nih.gov

Comparative Analysis with Other Fluoroaromatic Systems (e.g., Fluorobenzenes)

Fluorinated naphthalenes and fluorinated benzenes are both important classes of fluoroaromatic compounds, but the extended π-system of the naphthalene core leads to distinct differences in their properties and applications. The larger, more polarizable aromatic system of naphthalene generally results in stronger intermolecular π-π interactions compared to benzene (B151609).

The introduction of fluorine atoms enhances the potential for unique intermolecular interactions in both systems. Perfluorohalogenated arenes, including both benzene and naphthalene derivatives, exhibit distinct electronic density distributions where the core of the aromatic ring can carry a positive charge due to the high electronegativity of the fluorine atoms chemrxiv.org. This can lead to favorable "stacked geometry" interactions. Computational studies have indicated that the π-hole bonding in perfluorohalogenated naphthalenes (PFXNaPs) is substantially enhanced compared to the corresponding benzene molecules chemrxiv.orgchemrxiv.org. The contribution of C···C contacts to these stacking interactions is significantly greater in PFXNaPs than in their benzene analogs chemrxiv.orgchemrxiv.org.

From a reactivity standpoint, simple aromatic halogenated compounds are generally unreactive, and this reactivity tends to decrease with a higher degree of halogen substitution chemicalbook.com. However, the specific reaction pathways and selectivities can differ between fluoronaphthalenes and fluorobenzenes due to the non-equivalent positions on the naphthalene ring. For instance, electrophilic aromatic substitution on 1-fluoronaphthalene will be directed to different positions compared to fluorobenzene.

In terms of applications, while fluorobenzenes are common building blocks in pharmaceuticals and agrochemicals, the unique photophysical and electronic properties of fluorinated naphthalenes make them particularly interesting for materials science applications, such as in organic light-emitting diodes (OLEDs) and OFETs. The properties of naphthalene-based fluorophores are highly dependent on the type, number, and position of substituents on the ring researchgate.net. Even though unsubstituted naphthalene has low fluorescence, the attachment of donor and acceptor groups can significantly increase the fluorescence through an intramolecular charge transfer (ICT) mechanism researchgate.net.

PropertyFluorinated NaphthalenesFluorinated Benzenes
π-System Size Extended (10 π-electrons)Smaller (6 π-electrons)
Intermolecular Interactions Stronger π-π stacking, enhanced π-hole bondingWeaker π-π stacking
Reactivity More complex substitution patterns possibleSimpler substitution patterns
Primary Applications Materials science (OLEDs, OFETs), specialized intermediatesPharmaceuticals, agrochemicals, versatile building blocks

Q & A

Q. Characterization Techniques :

  • NMR Spectroscopy : ¹⁹F NMR to confirm fluorine substitution patterns and monitor reaction progress .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and isotopic pattern analysis .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Purity assessment and quantification in complex mixtures .

Advanced Research: How do fluorine and trifluoromethyl substituents influence the electronic structure and reactivity of naphthalene derivatives?

Methodological Answer:

  • Electronic Effects : Fluorine’s electronegativity induces strong electron-withdrawing effects, altering π-electron density and aromatic stability. Trifluoromethyl groups further enhance this effect, quantified via Hammett substituent constants (σₚ for CF₃ = 0.54) .
  • Reactivity : Enhanced electrophilicity at the naphthalene core facilitates regioselective substitution reactions. Computational studies (DFT) can model charge distribution and predict reactive sites .
  • Metabolic Stability : Fluorine reduces oxidative metabolism, improving pharmacokinetic profiles in drug discovery contexts .

Basic Research: What protocols ensure the purity and stability of this compound in experimental settings?

Methodological Answer:

  • Purity Assessment :
    • HPLC/GC-MS : Monitor impurities using reverse-phase HPLC with UV detection or GC-MS for volatile byproducts .
    • Elemental Analysis : Confirm stoichiometry of C, H, F, and S (if applicable) .
  • Stability Storage :
    • Store under inert atmosphere (Ar/N₂) at –20°C to prevent hydrolysis or photodegradation. Use amber vials to block UV light .

Advanced Research: What in vitro/in vivo models are suitable for studying metabolic pathways of polyfluorinated naphthalenes?

Methodological Answer:

  • In Vitro Models :
    • Liver Microsomes : Incubate with NADPH to identify phase I metabolites (oxidation, defluorination). Use LC-MS/MS for metabolite profiling .
    • CYP450 Isozyme Screening : Identify enzymes responsible for metabolism using recombinant CYP450 isoforms .
  • In Vivo Models :
    • Rodent Studies : Administer radiolabeled (¹⁴C/¹⁸F) compound to track distribution and excretion. Analyze urine, feces, and plasma via scintillation counting .

Basic Research: What physicochemical properties (e.g., logP, vapor pressure) govern the environmental fate of this compound?

Methodological Answer:

  • logP (Octanol-Water Partition Coefficient) : Predict bioaccumulation potential. Experimental determination via shake-flask method or computational tools (e.g., EPI Suite) .
  • Vapor Pressure : Assess volatility using thermogravimetric analysis (TGA) or Antoine equation approximations .
  • Environmental Monitoring : Use GC-MS or LC-MS to detect residues in air/water samples, referencing EPA guidelines .

Advanced Research: How can computational methods predict environmental persistence and bioaccumulation of fluorinated naphthalenes?

Methodological Answer:

  • Quantitative Structure-Activity Relationship (QSAR) Models :
    • Train models using existing data on half-life (t₁/₂) and bioconcentration factors (BCF) of analogous compounds .
    • Software Tools : EPI Suite, OPERA, or OECD QSAR Toolbox for persistence/toxicity predictions .
  • Molecular Dynamics (MD) Simulations : Study interactions with biological membranes or soil organic matter to assess bioavailability .

Basic Research: What are the toxicological endpoints and risk assessment frameworks for fluorinated naphthalenes?

Methodological Answer:

  • Systematic Review Framework : Follow ATSDR guidelines ():
    • Step 1 : Literature search using PubMed, TOXCENTER, and regulatory databases (Table B-2) .
    • Step 2 : Apply inclusion criteria (Table B-1) to select studies on inhalation/oral exposure and systemic effects .
    • Step 3 : Extract data on dose-response relationships and confounders (Table C-2) .
  • Risk of Bias Assessment : Use standardized questionnaires (Tables C-6/C-7) to evaluate study reliability .

Advanced Research: How do fluorinated metabolites impact environmental persistence compared to non-fluorinated analogs?

Methodological Answer:

  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect defluorinated or oxidized byproducts in environmental samples .
  • Degradation Studies :
    • Photolysis : Expose to UV light and monitor degradation via LC-MS; compare half-lives with non-fluorinated analogs .
    • Biodegradation : Screen with microbial consortia from contaminated sites; assess defluorination via fluoride ion-selective electrode .

Basic Research: What spectroscopic databases (e.g., NIST) provide reference data for this compound?

Methodological Answer:

  • NIST Chemistry WebBook : Access ¹H/¹⁹F NMR, IR, and MS spectra for structural validation .
  • PubChem : Retrieve physicochemical data (e.g., molecular weight, solubility) and spectral libraries .

Advanced Research: What strategies mitigate contradictions in toxicity data across studies of fluorinated naphthalenes?

Methodological Answer:

  • Confidence Rating System : Rate studies as high/moderate/low based on risk of bias (Tables C-6/C-7) and consistency across endpoints .
  • Meta-Analysis : Pool data using random-effects models to account for heterogeneity in exposure routes or species (e.g., rodents vs. humans) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.